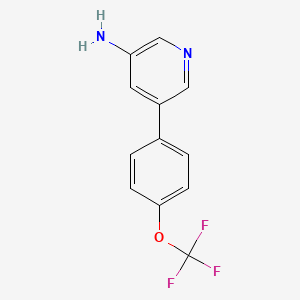

5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine , also known by its chemical formula C₁₁H₈F₃N₂O , is a heterocyclic organic compound. Its structure comprises a pyridine ring substituted with a trifluoromethoxy group and an amino group at the 3-position. The trifluoromethoxy moiety imparts unique physicochemical properties to this compound, making it intriguing for various applications in agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine involves several steps. Researchers have explored different synthetic routes, including vapor-phase reactions and other methodologies. Detailed synthetic procedures can be found in relevant literature .

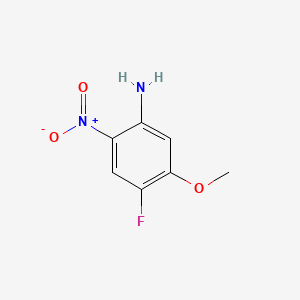

Molecular Structure Analysis

The molecular structure of 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine consists of a pyridine ring (with nitrogen at position 1) fused to a phenyl ring (substituted with a trifluoromethoxy group at position 4). The amino group is attached to the pyridine ring at position 3. The presence of fluorine atoms in the trifluoromethoxy group contributes to the compound’s unique properties .

Chemical Reactions Analysis

5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the trifluoromethoxy group. These reactions are essential for the synthesis of derivatives and further functionalization .

Aplicaciones Científicas De Investigación

Drug Discovery

The incorporation of the trifluoromethoxy phenyl group in pharmaceutical compounds can significantly enhance their metabolic stability and bioavailability . This is due to the electron-withdrawing nature of the trifluoromethoxy group, which can affect the distribution coefficient and improve membrane permeability. In drug discovery, 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine could be utilized as a building block for the synthesis of novel compounds with potential therapeutic effects.

Material Science

In material science, the compound’s structural motif is valuable for the development of electrochromic materials . These materials change color when an electric charge is applied, which can be used in smart windows, displays, and energy storage devices. The trifluoromethoxy group can alter the electronic properties of polymers, affecting their coloration and switching behaviors.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its pyridine ring can undergo various transformations, allowing for the creation of complex molecules with diverse functionalities . The presence of the trifluoromethoxy group can influence the reactivity of the pyridine ring, making it a valuable component in synthetic strategies.

Analytical Chemistry

In analytical chemistry, derivatives of 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine can be used as standards or reagents in chromatographic methods and spectroscopic analysis . Their distinct electronic properties can aid in the detection and quantification of various substances.

Biochemistry

The compound’s ability to form stable complexes with metals and other organic molecules makes it useful in studying biochemical pathways and molecular interactions. It can also be used to investigate the structure-activity relationships of bioactive molecules.

Pharmacology

Fluorinated compounds, such as those containing the trifluoromethoxy group, are prevalent in pharmacologically active molecules . They can enhance the efficacy and selectivity of drugs by modulating their interaction with biological targets. This compound could contribute to the development of new pharmacological agents.

Environmental Science

The environmental impact of fluorinated compounds is an area of active research. Compounds like 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine can be studied for their persistence and bioaccumulation in ecosystems, as well as their potential use in environmental remediation technologies .

Chemical Engineering

In chemical engineering, this compound can be explored for its role in process optimization, particularly in the synthesis of fine chemicals and pharmaceuticals. Its unique properties can influence reaction conditions, yields, and scalability .

Mecanismo De Acción

The exact mechanism of action for this compound depends on its specific application. In agrochemicals, derivatives of 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine are used to protect crops from pests. The combination of the fluorine atom’s unique properties and the pyridine moiety contributes to their biological activity. In pharmaceuticals, similar principles apply, where the trifluoromethoxy group plays a crucial role in drug design .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-3-1-8(2-4-11)9-5-10(16)7-17-6-9/h1-7H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGGBRRRULXVQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744981 |

Source

|

| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine | |

CAS RN |

1261780-90-8 |

Source

|

| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B596998.png)